3-[(Isopentyloxy)methyl]piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Organic Synthesis and Heterocyclic Chemistry
The piperidine motif is a ubiquitous structural element found in numerous natural alkaloids and synthetic pharmaceuticals. wikipedia.org Its chair-like conformation provides a three-dimensional framework that is crucial for specific binding interactions with biological targets. The nitrogen atom within the ring can act as a basic center, influencing the compound's solubility and pharmacokinetic properties. The versatility of the piperidine scaffold allows for substitution at various positions, leading to a diverse range of chemical and biological activities. whiterose.ac.uk
Overview of Substituted Piperidines in Contemporary Academic Research
Contemporary research continually explores new methods for the synthesis and functionalization of substituted piperidines. Scientists are particularly interested in creating novel derivatives with potential therapeutic applications. The position and nature of the substituents on the piperidine ring are critical in determining the compound's biological effects. For instance, different substitution patterns can lead to compounds with activities ranging from FAAH inhibitors to histamine (B1213489) H3R ligands. google.comnih.gov
Research Context for 3-[(Isopentyloxy)methyl]piperidine within Broader Piperidine Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its structure places it within the class of 3-alkoxymethylpiperidines. These compounds are often investigated as intermediates in the synthesis of more complex molecules with potential pharmaceutical applications. The isopentyloxy group, a five-carbon branched alkyl ether, can influence the lipophilicity and steric profile of the molecule, which in turn can affect its biological activity and metabolic stability. The synthesis and properties of such compounds are therefore of interest to medicinal chemists developing new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylbutoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)5-7-13-9-11-4-3-6-12-8-11/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXNMIQIRYFYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291218 | |
| Record name | 3-[(3-Methylbutoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946787-03-7 | |
| Record name | 3-[(3-Methylbutoxy)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946787-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Methylbutoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of 3 Isopentyloxy Methyl Piperidine
Retrosynthetic Analysis and Potential Synthetic Pathways
A logical retrosynthetic approach to this compound would disconnect the ether bond, leading to two key precursors: 3-(hydroxymethyl)piperidine and an isopentyl halide or sulfonate. This suggests a Williamson ether synthesis as a primary route.
Key Starting Materials and Reagents
The principal starting materials for the most probable synthetic route are:
3-(Hydroxymethyl)piperidine: A commercially available piperidine derivative. sigmaaldrich.com
Isopentyl bromide (1-bromo-3-methylbutane) or Isopentyl chloride (1-chloro-3-methylbutane): Common alkylating agents.
A strong base: Such as sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the alcohol. youtube.com
Isoamyl alcohol: A five-carbon alcohol with a branched structure. nih.govnih.gov
Step-by-Step Synthesis Mechanisms
A likely synthetic pathway for this compound is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the following steps:
Deprotonation: 3-(Hydroxymethyl)piperidine is treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. The hydrogen atom of the hydroxyl group is removed, creating a negatively charged oxygen atom.
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile and attacks the electrophilic carbon of an isopentyl halide (e.g., isopentyl bromide). This is a classic SN2 reaction, where the alkoxide displaces the halide ion, forming the ether linkage.
Alternatively, the synthesis could potentially be achieved through the reduction of a corresponding pyridinium (B92312) salt.
Purification and Characterization
Following the reaction, the crude product would require purification, likely through column chromatography, to isolate the this compound. Characterization of the pure compound would typically involve standard analytical techniques:
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
The expected molecular formula is C₁₁H₂₃NO, with a molecular weight of approximately 185.31 g/mol .
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment (e.g., ¹H-NMR, ¹³C-NMR, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-[(Isopentyloxy)methyl]piperidine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY) experiments would be employed for a complete assignment.
¹H-NMR would confirm the presence of all proton environments. The spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the N-H proton, the methylene (B1212753) bridge adjacent to the ether oxygen, and the isopentyl group. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton relationships.
¹³C-NMR spectroscopy provides a count of the unique carbon atoms in the molecule, which should total 11 for this structure, assuming no coincidental overlap of signals. The chemical shifts would differentiate between the sp³-hybridized carbons of the piperidine ring and the isopentyl chain, with the carbons bonded to heteroatoms (oxygen and nitrogen) appearing at characteristically downfield shifts.
2D NMR techniques such as Correlation Spectroscopy (COSY) are indispensable for confirming the connectivity. A COSY spectrum would show correlations between protons that are coupled, for instance, mapping the adjacencies between the protons on C3, C4, and C5 of the piperidine ring and confirming the connection between the C3 proton and the -CH₂-O- bridge protons.
Expected ¹H-NMR Spectral Data
| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Structural Information Provided |
|---|---|---|---|
| Isopentyl -CH(CH₃)₂ | ~0.9 | Doublet | Confirms terminal isopropyl structure. |
| Isopentyl -CH₂-CH(CH₃)₂ | ~1.4 - 1.7 | Multiplet | Confirms isopentyl chain backbone. |
| Piperidine Ring -CH₂- (C4, C5) | ~1.2 - 1.9 | Multiplets | Confirms piperidine ring structure. |
| Piperidine -NH- | Broad singlet | Broad Singlet | Identifies secondary amine proton. |
| Piperidine Ring -CH₂-N- (C2, C6) | ~2.5 - 3.1 | Multiplets | Protons adjacent to the nitrogen atom. |
| Piperidine -CH- (C3) | ~2.8 - 3.2 | Multiplet | Confirms substituent position at C3. |
| -O-CH₂- (Bridge) | ~3.3 - 3.5 | Doublet | Methylene group linking piperidine and ether. |
Expected ¹³C-NMR Spectral Data
| Carbon Group | Expected Chemical Shift (ppm) | Structural Information Provided |
|---|---|---|
| Isopentyl -CH(CH₃)₂ | ~22 | Confirms terminal methyl groups. |
| Isopentyl -CH(CH₃)₂ | ~25 | Confirms isopentyl chain methine carbon. |
| Piperidine C4 | ~26 | Confirms piperidine ring structure. |
| Piperidine C5 | ~32 | Confirms piperidine ring structure. |
| Isopentyl -CH₂-CH- | ~38 | Confirms isopentyl chain methylene carbon. |
| Piperidine C3 | ~40 | Confirms substituent position. |
| Piperidine C2, C6 | ~47, ~50 | Confirms carbons adjacent to nitrogen. |
| -O-CH₂- (Isopentyl) | ~70 | Confirms ether linkage. |
Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation and Fragmentation Analysis (e.g., HR-MS)
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HR-MS), likely using a soft ionization technique like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be used to definitively confirm the elemental formula, C₁₁H₂₃NO.
Electron Ionization (EI) would induce more extensive fragmentation, providing valuable structural clues. The fragmentation pattern would be expected to show characteristic losses corresponding to the different parts of the molecule.
Expected Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 186.1858 | [M+H]⁺ | Protonated molecular ion. |
| 185.1779 | [M]⁺ | Molecular ion. |
| 114.1021 | [M - C₅H₁₁]⁺ | Loss of the isopentyl radical. |
| 98.0942 | [C₆H₁₂NO]⁺ | Cleavage of the C-O bond in the ether. |
| 84.0813 | [C₅H₁₀N]⁺ | Loss of the (isopentyloxy)methyl side chain. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrations. For this compound, these techniques would confirm the presence of the secondary amine, the ether linkage, and the aliphatic C-H bonds.
Expected Vibrational Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Secondary Amine) | Stretching | 3300 - 3500 (broad) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-H (Secondary Amine) | Bending | 1550 - 1650 |
Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC, RP-HPLC, GC-MS)
Chromatographic methods are essential for determining the purity of the synthesized compound and for separating potential isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be an excellent method for assessing purity. The gas chromatogram would show a primary peak for the compound, with any minor peaks indicating impurities. The coupled mass spectrometer would confirm the identity of the main peak.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is a versatile tool for purity analysis. The compound would be separated on a nonpolar stationary phase with a polar mobile phase, and purity would be assessed by the peak area percentage.
Chiral Chromatography: The C3 atom of the piperidine ring is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-3-[(isopentyloxy)methyl]piperidine. Standard chromatographic techniques cannot separate these isomers. Chiral HPLC or GC, using a chiral stationary phase, would be required to separate and quantify the enantiomeric ratio, which is crucial for stereospecific synthesis and applications.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography provides the most definitive and unambiguous structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. whiterose.ac.uk To perform this analysis, a high-quality single crystal of this compound, or a suitable salt derivative (e.g., hydrochloride or hydrobromide), must be grown.
The resulting crystal structure would:
Confirm Connectivity: Provide an absolute confirmation of the covalent bonding framework.
Determine Conformation: Reveal the preferred conformation of the piperidine ring, which is expected to be a chair conformation. It would also show the orientation of the (isopentyloxy)methyl substituent (axial or equatorial), with the equatorial position being sterically favored.
Establish Absolute Stereochemistry: If a single enantiomer is crystallized (or if it crystallizes in a chiral space group), the analysis can determine the absolute configuration ((R) or (S)) at the C3 stereocenter. This is the gold standard for stereochemical assignment. whiterose.ac.uk
Computational Chemistry and Molecular Modeling Studies of 3 Isopentyloxy Methyl Piperidine and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO energy gap, charge characteristics)
Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the reactivity and stability of piperidine (B6355638) derivatives. Methods such as ab initio calculations are employed to investigate the electronic environment of these molecules. acs.orgresearchgate.net A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. acs.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. Conversely, a small gap indicates a molecule is more reactive. Studies on piperidine analogues have shown that electronic factors, such as the HOMO-LUMO gap, largely determine the radicals' stability and can be correlated with their reduction rates. acs.orgresearchgate.net These calculations allow for a virtual screening of potential derivatives to optimize their stability for specific applications. acs.org
The distribution of electron density, or charge characteristics, also provides insight into a molecule's reactivity. By mapping the electrostatic potential, researchers can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. This information is invaluable for predicting how a molecule like 3-[(Isopentyloxy)methyl]piperidine will interact with biological targets.
| Computational Parameter | Significance in Piperidine Analogue Studies | Reference |
| HOMO Energy | Indicates the ability to donate an electron; related to oxidation potential. | acs.orgresearchgate.net |
| LUMO Energy | Indicates the ability to accept an electron; related to reduction potential. | acs.orgresearchgate.net |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. | acs.orgresearchgate.net |
| Electrostatic Potential | Maps charge distribution, identifying sites for intermolecular interactions. | researchgate.net |
Density Functional Theory (DFT) Studies for Conformational Analysis, Reaction Pathways, and Energetics
Density Functional Theory (DFT) has become a primary tool for investigating piperidine-based compounds due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations provide detailed information on molecular geometry, conformational preferences, and the energetics of chemical reactions. researchgate.netresearchgate.net
Conformational Analysis: The piperidine ring can exist in various conformations, such as chair and boat forms, and the orientation of its substituents (axial vs. equatorial) significantly impacts its properties. DFT calculations, often at levels like B3LYP/6-311G**, can predict the most stable conformers by optimizing the molecular geometry and calculating their relative energies. nih.gov For analogues of this compound, this analysis is crucial to understand how the flexible (isopentyloxy)methyl side chain orients itself relative to the piperidine ring.
Reaction Pathways and Energetics: DFT is extensively used to map the entire energy landscape of a chemical reaction. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov By calculating the activation energy barrier—the energy difference between the reactants and the transition state—researchers can predict the rate-determining step of a reaction. nih.gov Furthermore, DFT can be used to calculate thermodynamic properties like heats of formation (HOFs) and bond dissociation energies (BDEs) to evaluate the thermal stability of different piperidine derivatives. nih.gov
| DFT Application | Information Obtained | Relevance to Piperidine Derivatives |
| Geometry Optimization | Provides the lowest-energy 3D structure (bond lengths, angles). | Determines the most stable conformation of the piperidine ring and its substituents. researchgate.netnih.gov |
| Frequency Calculation | Confirms optimized structures as minima or transition states; provides thermodynamic data. | Validates computational models and predicts vibrational spectra. nih.gov |
| Reaction Pathway Mapping | Identifies intermediates and transition states along a reaction coordinate. | Elucidates the step-by-step mechanism of synthesis or metabolic degradation. nih.gov |
| Energetics Calculation | Determines heats of formation, bond dissociation energies, and activation energies. | Assesses thermal stability and predicts reaction kinetics. nih.govnih.gov |
Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions
While quantum methods like DFT are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are used to study the conformational flexibility and stability of piperidine derivatives in a simulated biological environment, such as in explicit solvent. researchgate.net
By simulating the movements of a molecule over a period, typically nanoseconds, MD can reveal key conformational behaviors and the stability of different poses. researchgate.net Important metrics derived from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the molecule's structure over time. researchgate.net
MD simulations are particularly powerful for analyzing intermolecular interactions. They can quantify the formation and lifetime of hydrogen bonds between the piperidine derivative and surrounding water molecules or amino acid residues in a protein's active site. researchgate.netnih.gov Other analyzed parameters include the solvent-accessible surface area (SASA), which gives an indication of the molecule's exposure to the solvent. researchgate.net For a molecule like this compound, MD can show how the ether oxygen and the piperidine nitrogen interact with their environment, which is critical for understanding its binding affinity and pharmacokinetic properties. nih.gov
| MD Simulation Parameter | Description | Insight Provided for Piperidine Analogues |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Assesses the conformational stability of the molecule in its environment. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation, duration, and partners of hydrogen bonds. | Identifies key interactions responsible for binding to a target or solvation. researchgate.netnih.gov |
| Solvent-Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides information on the molecule's hydrophobicity and interaction with its environment. researchgate.net |
| Binding Free Energy Calculation | Estimates the strength of the interaction between a ligand and its receptor. | Predicts the binding affinity of the piperidine derivative to a biological target. nih.gov |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which can aid in structure elucidation and verification. researchgate.netuncw.edu The process involves calculating the magnetic shielding tensors for each nucleus in the molecule, from which chemical shifts can be derived. uncw.edu
The typical workflow for predicting an NMR spectrum begins with a conformational search to identify all low-energy conformers of the molecule. uncw.edugithub.io For each conformer, the geometry is optimized, and then NMR shielding constants are calculated, often using DFT with specialized methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu Since the experimentally observed spectrum is an average over all conformations present in solution, the final predicted chemical shifts are calculated as a Boltzmann-weighted average of the values for each conformer. uncw.edu This approach allows for a direct comparison between theoretical and experimental spectra, helping to confirm the structure of newly synthesized piperidine analogues or to assign the relative configuration of stereoisomers. github.io
| Step in Computational NMR Prediction | Purpose | Computational Method Used |
| 1. Conformational Search | Identify all relevant low-energy 3D structures of the molecule. | Molecular mechanics or semi-empirical methods. uncw.edu |
| 2. Geometry Optimization | Refine the structure of each conformer to find its energy minimum. | DFT (e.g., B3LYP-D3/6-31G(d)). github.io |
| 3. NMR Shielding Calculation | Compute the magnetic shielding for each atom in each conformer. | DFT with GIAO method (e.g., WP04/6-311++G(2d,p)). researchgate.netgithub.io |
| 4. Boltzmann Weighting | Average the calculated shifts based on the relative energy and population of each conformer. | Boltzmann distribution function. uncw.edu |
| 5. Linear Correction | Apply an empirical scaling factor to improve the match with experimental data. | Comparison with known reference standards (e.g., TMS). github.io |
Group-Based Quantitative Structure-Activity Relationship (GQSAR) Modeling for Design Principles
For piperidine analogues, a GQSAR study would define the piperidine ring as the core template. The (isopentyloxy)methyl group at position 3 and any other substituents would be defined as R-groups. The model then generates descriptors for these fragments and uses statistical methods to build an equation that relates these descriptors to the observed activity. researchgate.net
A successful GQSAR model can provide clear design principles. The contribution plot from the model can highlight which fragments positively or negatively influence activity. researchgate.net For instance, a model might reveal that bulky, hydrophobic groups at a certain position enhance activity, while hydrogen bond donors at another position are detrimental. This information provides a rational basis for designing new, more potent analogues of this compound by selecting optimal fragments at each substitution site. researchgate.net
| Component of GQSAR Study | Description | Application to Piperidine Derivatives |
| Dataset & Alignment | A series of related compounds with measured biological activity are aligned on a common template. | A set of 3-substituted piperidine analogues with their measured inhibitory concentrations (IC₅₀). researchgate.net |
| Fragmentation | Molecules are divided into a common scaffold (template) and variable R-groups. | The piperidine ring is the template; the (isopentyloxy)methyl group is an R-group. researchgate.net |
| Descriptor Calculation | Physicochemical properties (steric, electronic, hydrophobic) are calculated for each fragment. | Descriptors like steric bulk, partial charge, and hydrophobicity are calculated for each substituent. ijpsr.com |
| Model Building | A statistical equation is generated correlating the descriptors with biological activity. | A regression model is built to predict the activity of new piperidine analogues. researchgate.net |
| Model Validation | The model's statistical robustness and predictive power are rigorously tested. | Internal and external validation confirms the model's reliability. researchgate.netnih.gov |
| Design Principles | The model is interpreted to understand how different fragments impact activity. | Guides the selection of new substituents to synthesize more potent compounds. researchgate.net |
Applications of the 3 Isopentyloxy Methyl Piperidine Scaffold in Complex Molecule Synthesis
Role as a Privileged Scaffold and Building Block in Organic Synthesis
The piperidine (B6355638) ring is a ubiquitous feature in a vast number of biologically active compounds and natural products, making it a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new therapeutic agents. The 3-[(isopentyloxy)methyl]piperidine structure leverages this by incorporating the piperidine core, which is present in over twenty classes of pharmaceuticals and numerous alkaloids. researchgate.netnih.gov
Derivatization and Further Functionalization of the Piperidine Ring (e.g., N-alkylation, alpha-functionalization)
The synthetic utility of the this compound scaffold is significantly enhanced by the reactivity of the piperidine ring itself, which allows for a wide range of derivatization and functionalization reactions.
N-Alkylation: The secondary amine of the piperidine ring is readily susceptible to N-alkylation. This reaction involves the introduction of an alkyl group onto the nitrogen atom, a common strategy to modulate the pharmacological properties of piperidine-containing compounds. Standard procedures for N-alkylation include reacting the piperidine with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Another method involves the use of sodium hydride to deprotonate the piperidine, followed by the addition of the alkylating agent. researchgate.net Careful control of reaction conditions, such as the slow addition of the alkyl halide, is crucial to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net
Alpha-Functionalization: Functionalization at the carbon atom adjacent to the nitrogen (the α-position) is a powerful method for introducing further complexity. Electrochemical methods have been developed for the cyanation of secondary piperidines at the α-position without the need for an N-H protecting group. researchgate.net This process utilizes a catalytic mediator like 9-azabicyclononane N-oxyl (ABNO) to generate an oxoammonium species, which facilitates the dehydrogenation of the piperidine to a cyclic imine, followed by the addition of a cyanide nucleophile. researchgate.net
The table below summarizes common functionalization reactions for the piperidine ring.
| Reaction Type | Reagents and Conditions | Purpose | Reference |
| N-Alkylation | Alkyl halide, K2CO3, DMF | Introduction of alkyl groups at the nitrogen to modify biological activity. | researchgate.net |
| N-Alkylation | NaH, Alkyl halide, DMF | Alternative method for N-alkylation, particularly for less reactive halides. | researchgate.net |
| α-Cyanation | Electrochemical oxidation, ABNO (catalyst), Cyanide source | Introduction of a cyano group at the C2 position. | researchgate.net |
Precursor for the Synthesis of Advanced Heterocyclic Systems (e.g., quinolizidines, indolizidines)
The this compound scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems such as quinolizidines and indolizidines. nih.govresearchgate.netnih.gov These bicyclic alkaloids are of significant interest due to their presence in various natural products and their diverse biological activities.
The synthesis of these advanced systems often involves the strategic functionalization of the piperidine ring followed by an intramolecular cyclization event. For instance, a suitably functionalized 3-substituted piperidine can be elaborated into a key intermediate for constructing the second ring of the quinolizidine (B1214090) or indolizidine core. One general approach involves the intramolecular cyclization of intermediates derived from chloroamines with acetylenic sulfones. nih.gov Although this specific example doesn't start directly with this compound, it illustrates a common strategy where a substituted piperidine derivative is a key component in the formation of these bicyclic systems. The presence of the side chain at the 3-position of the piperidine ring is crucial for building the carbon framework of the fused ring.
The general synthetic pathway can be envisioned as follows:
Derivatization of the this compound at the nitrogen or another position on the ring to introduce a reactive tether.
An intramolecular reaction, such as a Michael addition or an alkylation, that forms the second ring, yielding the quinolizidine or indolizidine skeleton. nih.gov
Integration into Novel Molecular Architectures and Scaffold Decoration
Beyond its role as a precursor to known alkaloid frameworks, the this compound unit can be integrated into entirely novel molecular architectures. This process, often referred to as "scaffold decoration," involves using the core structure as a foundation and systematically adding new functional groups or building blocks to explore new chemical space. researchgate.net
The ability to functionalize the piperidine ring at multiple positions (N1, C2, C3, and C4) allows for the creation of a diverse library of compounds. nih.gov The isopentyloxy side chain itself can be considered a "decoration" on the fundamental piperidine scaffold, imparting specific physicochemical properties. Further modifications can be envisioned, such as:
Varying the Ether Linkage: The isopentyl group could be replaced with other alkyl or aryl groups to fine-tune lipophilicity and steric bulk.
Introducing Additional Substituents: Functional groups can be added to other positions of the piperidine ring through methods like regioselective C-H functionalization, creating multi-substituted piperidine derivatives with unique three-dimensional shapes. nih.gov
This approach allows for the systematic exploration of structure-activity relationships, where the this compound core provides a consistent anchor point while the peripheral "decorations" are varied to optimize interactions with biological targets.
Future Research Directions and Perspectives
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The synthesis of substituted piperidines is a mature field, yet there remains a continuous drive for methods that are more efficient, environmentally benign, and suitable for large-scale production. nih.govnovartis.comnews-medical.net Future research on 3-[(Isopentyloxy)methyl]piperidine will likely focus on moving beyond classical multi-step sequences towards more innovative and sustainable approaches.
Key areas for development include:
Catalytic Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is a common and direct route to piperidines. nih.govacs.org Future efforts could optimize this approach for the synthesis of the target compound by developing novel heterogeneous or homogeneous catalysts (e.g., based on rhodium, ruthenium, or nickel) that operate under milder conditions (lower pressure and temperature) and offer high stereoselectivity. nih.govacs.org The use of water as a solvent would further enhance the green credentials of this method. nih.govajchem-a.com
"Hydrogen Borrowing" Annulation: Modern catalytic methods, such as the [5+1] annulation via hydrogen borrowing, offer highly efficient ways to construct the piperidine (B6355638) ring from simpler precursors. nih.govmdpi.com This involves the iridium(III)-catalyzed reaction of an amine with a diol, forming two C-N bonds in a single cascade, which could be adapted for the synthesis of the isopentyl ether-substituted piperidine core. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly sought after for their ability to generate molecular complexity in a single step from readily available starting materials. ajchem-a.comtandfonline.com Designing a novel MCR that incorporates the isopentyl-oxymethyl side chain would be a significant advance, offering a rapid and diversity-oriented route to this compound and its analogues.
The table below summarizes potential modern synthetic strategies.
Table 1: Potential Synthetic Strategies for this compound| Strategy | Description | Potential Advantages |
|---|---|---|
| Catalytic Hydrogenation | Reduction of a corresponding 3-[(isopentyloxy)methyl]pyridine using advanced metal catalysts (Rh, Ru, Ni). nih.govacs.org | Direct, potentially stereoselective, can be performed in green solvents like water. nih.gov |
| [5+1] Annulation | Iridium-catalyzed reaction of a suitable diol and an amine source via a hydrogen borrowing mechanism. nih.govmdpi.com | High atom economy, convergent, forms multiple bonds in one pot. |
| Biocatalytic C-H Oxidation | Enzymatic oxidation of a simpler piperidine followed by cross-coupling to introduce the side chain. news-medical.net | High selectivity, reduced need for protecting groups, cost-effective. news-medical.net |
| Multicomponent Reactions | One-pot reaction combining three or more starting materials to form the final product. ajchem-a.comtandfonline.com | High efficiency, rapid access to libraries of analogues for screening. |
Exploration of Novel Reactivity Patterns and Transformations for Diversification
The structure of this compound offers multiple sites for chemical modification, providing a platform for creating a diverse library of new compounds. Future research will explore novel reactivity to functionalize both the piperidine ring and the side chain.
Site-Selective C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. nih.gov While the C2 position of N-protected piperidines is electronically favored for such reactions, developing catalyst-controlled methods to achieve selective functionalization at the less reactive C3 and C4 positions is a key research frontier. nih.gov This would allow for the introduction of new substituents onto the piperidine ring of this compound, creating analogues with different spatial arrangements and properties.
Transformations via N-Acyliminium Ions: The piperidone corresponding to the target molecule can serve as a versatile intermediate. Reduction of the carbonyl group followed by alkylation can generate a good leaving group, which, under Lewis acid conditions, forms an N-acyliminium ion. uni-regensburg.de This reactive intermediate can be trapped by various nucleophiles to introduce a wide range of substituents at the 2-position, further diversifying the molecular scaffold.
Radical-Mediated Cyclizations: Radical chemistry offers unique pathways for ring formation. mdpi.com Substrates derived from this compound could be designed to undergo intramolecular radical cyclizations, leading to the formation of novel bicyclic or spirocyclic piperidine structures. mdpi.com
Side-Chain Modification: The isopentyl ether linkage itself can be a target for transformation. Cleavage of the ether could reveal a hydroxymethyl group, which can then be used as a handle for further derivatization through esterification, etherification, or conversion to other functional groups.
Advanced Computational Studies for Rational Design and Mechanistic Insights
Computational chemistry is an indispensable tool for modern drug discovery and chemical research. nih.govresearchgate.netresearchgate.net Applying advanced computational methods to this compound can accelerate the discovery of new derivatives and provide a deeper understanding of its chemical behavior.
QSAR and 3D-QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models. nih.govresearchgate.net By synthesizing a small library of derivatives and evaluating their biological activity, computational models can be developed to correlate specific structural features with activity. These models can then be used to virtually screen and prioritize new designs for synthesis. nih.govresearchgate.net
Molecular Docking and Dynamics: For derivatives of this compound that show affinity for a specific biological target (e.g., a receptor or enzyme), molecular docking and molecular dynamics (MD) simulations can provide insights into the binding mode. rsc.orgnih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds or salt bridges, that are crucial for affinity and can guide the rational design of more potent compounds. nih.govnih.gov
Mechanistic Studies of Synthesis and Reactivity: Density Functional Theory (DFT) and other quantum chemistry methods can be used to elucidate reaction mechanisms. acs.orgrsc.org For instance, computational studies can help understand the energetics of different pathways in a catalytic cycle for piperidine synthesis or explain the regio- and stereoselectivity observed in functionalization reactions. acs.orgrsc.org This understanding is crucial for optimizing reaction conditions and developing new, more effective transformations.
Potential for Derivatization Towards Specific Academic Research Applications
Beyond direct therapeutic applications, this compound and its derivatives can be valuable tools for academic research to probe biological systems.
Probes for Biological Targets: The piperidine scaffold is a common feature in ligands for various receptors, including sigma receptors and dopamine (B1211576) receptors. nih.govnih.govacs.org By systematically modifying the structure of this compound, new selective ligands could be developed. These compounds can be used as pharmacological tools to study the function and signaling pathways of these receptors.
Development of Imaging Agents: The introduction of a paramagnetic or fluorescent tag onto the molecule could transform it into an imaging agent. For example, derivatization to incorporate a nitroxide moiety could yield a compound suitable for magnetic resonance imaging (MRI) or electron paramagnetic resonance imaging (EPRI), allowing for the in vivo monitoring of its distribution and metabolism. nih.govresearchgate.net
Fragment-Based Discovery: The core structure can be considered a 3D fragment. whiterose.ac.uknih.gov By creating a library of related small molecules, this chemical space can be explored in fragment-based screening campaigns against a wide range of biological targets to identify initial hits for drug discovery programs. nih.gov The inherent three-dimensionality of the saturated piperidine ring makes it an attractive starting point compared to the flat molecules that often dominate fragment libraries. whiterose.ac.uknih.gov
Compound Names Mentioned
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Rhodium |
| Ruthenium |
| Nickel |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-[(Isopentyloxy)methyl]piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrolysis of precursor molecules in solvent systems such as amides, cyclic ethers, or polyethers, as demonstrated for structurally similar piperidine derivatives . Optimization involves adjusting base concentration (e.g., NaOH in dichloromethane) and reaction time to improve yield. For example, multi-step protocols with intermediate purification via column chromatography are critical for achieving >95% purity .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodological Answer : The compound is stable under inert atmospheres (e.g., nitrogen) at low temperatures (2–8°C). Avoid exposure to moisture, strong acids/bases, and incompatible materials like oxidizing agents. Stability data gaps exist for long-term storage; thus, periodic NMR or HPLC analysis is recommended to verify integrity .
Q. What analytical techniques are essential for characterizing purity and structural confirmation?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ = 254 nm) to assess purity (>99% achievable via gradient elution) .
- NMR (¹H/¹³C) to confirm substitution patterns on the piperidine ring and isopentyloxy linkage .
- Mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or optimizing synthetic pathways for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and predict regioselectivity during functionalization. ICReDD’s integrated computational-experimental framework has successfully reduced trial-and-error in similar piperidine systems by identifying optimal solvents and catalysts .
Q. What strategies resolve contradictions in reported yield data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature control, or workup procedures. Systematic Design of Experiments (DoE) can isolate critical factors. For example, a central composite design (CCD) may reveal that yields plateau at 60°C due to side reactions, necessitating precise thermal regulation .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the piperidine core for target biological activity?
- Methodological Answer : Compare bioactivity data of analogs with substituents at the isopentyloxy or piperidine positions. For instance, fluorophenyl or benzodioxolyl groups on related piperidines enhance receptor binding affinity, suggesting similar modifications could optimize pharmacokinetics .
Q. What safety protocols are recommended given limited toxicological data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
